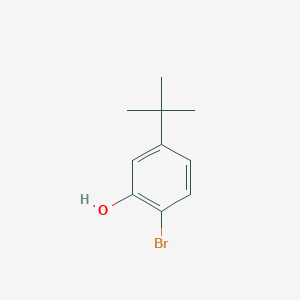

2-Bromo-5-(tert-butyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYHPGHAMBDJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491367 | |

| Record name | 2-Bromo-5-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20942-68-1 | |

| Record name | 2-Bromo-5-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-(tert-butyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-(tert-butyl)phenol, including its chemical properties, safety information, and potential applications based on related compounds. While specific experimental data for this compound is limited in public literature, this document compiles available information and provides established protocols for synthesis and analysis relevant to this class of molecules.

Chemical Identity and Properties

This compound, with the CAS number 20942-68-1 , is a substituted phenol derivative.[1][2][3][4] Its structure features a bromine atom and a bulky tert-butyl group on the phenol ring, which are expected to influence its chemical reactivity and biological activity.

Physicochemical Properties

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 20942-68-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃BrO | [1][3][5][6] |

| Molecular Weight | 229.11 g/mol | [1][3][5] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)Br)O | [1][5] |

| InChI Key | KSYHPGHAMBDJLG-UHFFFAOYSA-N | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | [1][5] |

| XLogP3 | 3.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1][5] |

| Hydrogen Bond Acceptor Count | 1 | [1][5] |

| Rotatable Bond Count | 0 | [1][5] |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Danger |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 | |

| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage | GHS05 | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 |

Source: PubChem[1]

Table 4: GHS Precautionary Statements

| Code | Statement |

| Prevention | P261, P264, P270, P271, P280 |

| Response | P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362 |

| Storage | P403+P233, P405 |

| Disposal | P501 |

Source: Synblock[3]

Experimental Protocols

While specific, validated protocols for this compound are not published, the following sections describe representative methodologies for its synthesis and analysis based on established procedures for structurally similar compounds.

Representative Synthesis Protocol: Electrophilic Bromination

This protocol is adapted from the synthesis of 2-bromo-4-tert-butylphenol and represents a common method for the ortho-bromination of phenols. The starting material would be 3-(tert-butyl)phenol.[2]

Objective: To synthesize this compound via electrophilic bromination of 3-(tert-butyl)phenol.

Materials:

-

3-(tert-butyl)phenol

-

Liquid Bromine (Br₂)

-

Chloroform (CHCl₃) or other suitable inert solvent

-

1% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve 3-(tert-butyl)phenol in an inert solvent like chloroform in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0°C.

-

Bromine Addition: Prepare a solution of one molar equivalent of bromine in the same solvent. Add this bromine solution dropwise to the stirred phenol solution over 1-2 hours, maintaining the temperature at 0°C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench any remaining bromine by washing the reaction mixture with a 1% aqueous sodium thiosulfate solution. The disappearance of the red/orange bromine color indicates completion of the quench.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.

Representative Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Phenolic compounds are routinely analyzed by GC-MS. EPA Method 8041A provides a standard framework for the analysis of phenols, which can be adapted for this specific compound.

Objective: To detect and quantify this compound in a sample matrix.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Capillary column (e.g., DB-5 or equivalent)

Procedure:

-

Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g., dichloromethane or hexane). If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from a complex matrix.

-

Derivatization (Optional but Recommended): To improve chromatographic peak shape and sensitivity, the phenolic hydroxyl group can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Separation: Use a temperature program to separate the components on the capillary column. A typical program might start at 60°C, ramp to 280°C, and hold for several minutes.

-

Detection: If using MS, operate in full scan mode to identify the compound based on its mass spectrum and retention time, or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative analysis. The mass spectrum is expected to show a characteristic isotopic pattern for bromine.

-

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the analyte in the sample.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not available. However, extensive research on the structurally related compound 2,4-di-tert-butylphenol (2,4-DTBP) provides valuable insights into its potential bioactivities, which include antioxidant, anti-inflammatory, and antimicrobial effects. These activities are often linked to the modulation of key cellular signaling pathways.

Postulated Anti-Inflammatory Mechanism

The anti-inflammatory activity of phenolic compounds like 2,4-DTBP has been attributed to their ability to suppress the production of pro-inflammatory mediators.[7] A primary pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. It is plausible that this compound could exhibit similar activity by inhibiting this pathway.

Hypothesized Signaling Pathway:

-

An inflammatory stimulus (e.g., Lipopolysaccharide, LPS) activates cell surface receptors like Toll-like receptor 4 (TLR4).

-

This activation triggers a downstream cascade, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).

-

The degradation of IκB releases the NF-κB dimer (p50/p65), allowing it to translocate into the nucleus.

-

In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

-

This compound may interfere with this pathway, potentially by inhibiting IκB degradation or blocking NF-κB nuclear translocation, thereby reducing the expression of inflammatory cytokines.

This guide serves as a foundational resource for researchers interested in this compound. While further experimental validation is required to fully characterize this compound, the provided information on its properties, handling, and potential activities offers a robust starting point for future studies in chemical synthesis and drug discovery.

References

- 1. 2-Bromo-5-tert-butylphenol | C10H13BrO | CID 12336218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:20942-68-1 | Chemsrc [chemsrc.com]

- 3. This compound | 20942-68-1 [chemicalbook.com]

- 4. CAS 20942-68-1 | 2-Bromo-5-tert-butylphenol - Synblock [synblock.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | CAS 20942-68-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 2-tert-Butylphenol - Wikipedia [en.wikipedia.org]

physical and chemical properties of 2-Bromo-5-(tert-butyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physical Properties

2-Bromo-5-(tert-butyl)phenol is a substituted aromatic compound with the molecular formula C₁₀H₁₃BrO.[1] Its chemical structure consists of a phenol ring substituted with a bromine atom at the ortho-position and a tert-butyl group at the meta-position relative to the hydroxyl group.

Table 1: Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Bromo-5-tert-butylphenol, 5-Tert-butyl-2-bromophenol | [3] |

| CAS Number | 20942-68-1 | [2][3] |

| Molecular Formula | C₁₀H₁₃BrO | [1] |

| Molecular Weight | 229.11 g/mol | [3] |

| Appearance | Colorless oil | [4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP (Predicted) | 3.4522 | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

| Spectrum Type | Data | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ 7.35 (d, J = 8.5 Hz, 1H), 7.06 (d, J = 2.3 Hz, 1H), 6.83 (dd, J = 8.5, 2.3 Hz, 1H), 5.46 (s, 1H), 1.28 (s, 9H). | [4] |

| ¹³C NMR | Predicted data may be obtained from spectral databases. | [5] |

| Infrared (IR) | Predicted data may be obtained from spectral databases. | |

| Mass Spectrometry (MS) | Predicted fragmentation would likely show a molecular ion peak and loss of the tert-butyl group. | [6] |

Note: Detailed experimental ¹³C NMR, IR, and Mass Spectrometry data for this compound are not widely published. Predicted spectra can be generated using online databases and software.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the electrophilic bromination of 3-(tert-butyl)phenol.

Experimental Workflow for the Synthesis of this compound

Methodology:

This protocol is adapted from a published procedure for the bromination of a substituted phenol.[4]

-

Reactant Preparation: Dissolve 3-(tert-butyl)phenol (0.75 g, 5 mmol) in dichloromethane (CH₂Cl₂, 20 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Prepare a solution of bromine (0.80 g, 5 mmol) in dichloromethane (5 mL). Add this solution dropwise to the stirred solution of 3-(tert-butyl)phenol.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture with water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (50:1) as the eluent to yield this compound as a colorless oil.[4]

Chemical Reactivity and Potential Biological Signaling Pathways

The chemical reactivity of this compound is characteristic of hindered phenols. The hydroxyl group can undergo O-alkylation and O-acylation. The aromatic ring is activated towards further electrophilic substitution, although the positions are influenced by the existing substituents. The bromine atom can participate in various coupling reactions, making it a versatile intermediate in organic synthesis.

While specific signaling pathways involving this compound are not extensively documented, phenolic compounds, in general, are known for their antioxidant and pro-apoptotic activities.

Potential Antioxidant Mechanism

Phenolic compounds can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions.[7][8][9]

Generalized Antioxidant Mechanism of a Phenolic Compound

Potential Apoptosis-Inducing Signaling Pathway

Many phenolic compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.[10][11][12] These can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A simplified, generalized pathway is presented below.

Generalized Intrinsic Apoptosis Pathway

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable building block in organic synthesis with potential applications in the development of new bioactive molecules. This guide has summarized its known physical and chemical properties, provided a detailed synthesis protocol, and explored its potential biological activities based on the broader class of phenolic compounds. Further research is warranted to fully elucidate the experimental properties and biological functions of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Bromo-5-tert-butylphenol | C10H13BrO | CID 12336218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 20942-68-1 | 2-Bromo-5-tert-butylphenol - Synblock [synblock.com]

- 4. rsc.org [rsc.org]

- 5. Visualizer loader [nmrdb.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jscholaronline.org [jscholaronline.org]

- 10. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy | MDPI [mdpi.com]

- 12. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to 2-Bromo-5-(tert-butyl)phenol: Structure, Isomers, and Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-Bromo-5-(tert-butyl)phenol, a substituted phenol of interest in various chemical and pharmaceutical research domains. This document details its structural formula, explores its key positional isomers, presents available physicochemical data, and outlines relevant experimental protocols for the synthesis of related compounds.

Structural Formula and Isomerism

This compound (CAS No. 20942-68-1) is an aromatic organic compound with the molecular formula C₁₀H₁₃BrO.[1][2] The structure consists of a phenol ring substituted with a bromine atom at position 2 and a bulky tert-butyl group at position 5. The molecular weight of this compound is 229.11 g/mol .[1][2]

The relative positions of the hydroxyl, bromo, and tert-butyl groups on the benzene ring give rise to several positional isomers. Understanding the distinct properties of these isomers is crucial for applications in synthesis and drug design, where specific substitution patterns dictate reactivity and biological activity. The primary isomers of interest are those derived from the bromination of either 2-tert-butylphenol, 3-tert-butylphenol, or 4-tert-butylphenol.

Below is a diagram illustrating the core structure and its key positional isomers.

Quantitative Data of Isomers

The physicochemical properties of bromo-tert-butylphenol isomers vary based on the substitution pattern. A summary of available data is presented below for comparison. It is important to note that comprehensive experimental data for all isomers is not consistently available in the literature.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 20942-68-1[1] | C₁₀H₁₃BrO | 229.11[1] | N/A | N/A |

| 2-Bromo-4-(tert-butyl)phenol | 2198-66-5[3][4] | C₁₀H₁₃BrO | 229.11[3][4] | 51[4] | 113 (at 9 mmHg)[4] |

| 3-Bromo-5-(tert-butyl)phenol | 1047661-26-6[5][6] | C₁₀H₁₃BrO | 229.11[5][6] | N/A | N/A |

| 4-Bromo-2-(tert-butyl)phenol | 10323-39-4 | C₁₀H₁₃BrO | 229.11 | N/A | N/A |

| 2-Bromo-6-(tert-butyl)phenol | 23159-87-7[7] | C₁₀H₁₃BrO | 229.11[7] | N/A | N/A |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the searched literature, the synthesis of its isomers follows common electrophilic aromatic substitution pathways. Below are representative protocols for the bromination of substituted phenols that illustrate the general methodology.

Synthesis of 2-Bromo-4-tert-butylphenol[4]

This method describes a preparation route starting from 4-tert-butylphenol.

-

Step 1: Dissolution. Dissolve 1 mole of 4-tert-butylphenol in 300-500 mL of an acetic acid solution at room temperature.

-

Step 2: Addition of Water and Bromide Source. Add 150-250 mL of water to the solution and stir well. Subsequently, add 1.01 moles of sodium bromide.

-

Step 3: Bromination. Slowly add a 10% sodium chlorite solution dropwise over a period of 1-2 hours while maintaining the reaction at room temperature and stirring.

-

Step 4: Reaction Completion. Continue to stir the reaction mixture at room temperature for an additional 4-8 hours after the addition is complete.

-

Reported Outcome: This method reportedly achieves a conversion rate of over 99%, with a yield of 97% and a product purity of 98.3%.[4]

Synthesis of 4-Bromo-2,6-di-tert-butylphenol[9]

This procedure details the bromination of a sterically hindered phenol and serves as a useful reference for general bromination techniques.

-

Step 1: Reaction Setup. Charge a dry, 1-L, three-necked, round-bottomed flask with 103.2 g (500 mmol) of 2,6-di-tert-butylphenol. Fit the flask with a gas inlet, dropping funnel, and magnetic stirrer, and flush the system with argon. Add 200 mL of dry dichloromethane.

-

Step 2: Preparation of Bromine Solution. Charge the dropping funnel with a solution of 28.2 mL (550 mmol) of bromine in 20 mL of dry dichloromethane.

-

Step 3: Bromination. Immerse the reaction vessel in an ice-water bath to cool it to 0°C. Initiate stirring and add the bromine solution dropwise over 1 hour. Stir the reaction mixture at 0°C for an additional 10–20 minutes.

-

Step 4: Quenching. Slowly add 60 mL of saturated aqueous sodium sulfite at 0°C and continue stirring at room temperature until the orange color of bromine dissipates.

-

Step 5: Workup. Pour the mixture into a separatory funnel with 400 mL of saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with 75-mL portions of dichloromethane.

-

Step 6: Isolation and Purification. Combine the organic extracts, dry them over sodium sulfate, and concentrate using a rotary evaporator. Recrystallize the residue twice from an ethanol-water mixture to yield the final product.

-

Reported Outcome: This procedure furnishes 109 g (76% yield) of 4-bromo-2,6-di-tert-butylphenol as light yellow crystals.[8]

Logical Workflow for Synthesis and Analysis

The general workflow for synthesizing and characterizing a target bromo-tert-butylphenol isomer involves several logical steps, from precursor selection to final product analysis.

References

- 1. CAS 20942-68-1 | 2-Bromo-5-tert-butylphenol - Synblock [synblock.com]

- 2. 2-Bromo-5-tert-butylphenol | C10H13BrO | CID 12336218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-BROMO-4-TERT-BUTYLPHENOL | 2198-66-5 [m.chemicalbook.com]

- 5. 3-Bromo-5-tert-butylphenol | C10H13BrO | CID 57837384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. 2-Bromo-6-tert-butylphenol | C10H13BrO | CID 12334673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 2-Bromo-5-(tert-butyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-(tert-butyl)phenol, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. The ¹H NMR data is experimentally derived, while the ¹³C NMR, IR, and MS data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.35 | d | 8.5 | 1H | Ar-H |

| 7.06 | d | 2.3 | 1H | Ar-H |

| 6.83 | dd | 8.5, 2.3 | 1H | Ar-H |

| 5.40 (approx.) | s (broad) | - | 1H | -OH |

| 1.31 | s | - | 9H | -C(CH₃)₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.5 | C-OH |

| 149.0 | C-C(CH₃)₃ |

| 130.0 | Ar-CH |

| 120.5 | Ar-CH |

| 117.0 | Ar-CH |

| 110.0 | C-Br |

| 34.5 | -C (CH₃)₃ |

| 31.5 | -C(C H₃)₃ |

Note: Predicted values can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Strong, Broad | O-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2870 | Strong | Aliphatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~1230 | Strong | C-O stretch |

| ~650 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 228/230 | High | [M]⁺/ [M+2]⁺ (Molecular ion peak with bromine isotopes) |

| 213/215 | High | [M-CH₃]⁺ |

| 149 | Medium | [M-Br]⁺ |

| 57 | Very High | [C(CH₃)₃]⁺ (tert-butyl cation, often the base peak) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃). The CDCl₃ should contain tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be necessary compared to ¹H NMR to obtain a good spectrum due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (if applicable) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method: If the sample is an oil, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Solution Method: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method produces a molecular ion and a characteristic fragmentation pattern.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in M and M+2 peaks of nearly equal intensity.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

A Technical Guide to the Solubility of 2-Bromo-5-(tert-butyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Bromo-5-(tert-butyl)phenol in various organic solvents. Currently, there is a notable absence of publicly available quantitative solubility data for this specific compound. This document aims to bridge that gap by providing a robust experimental framework for researchers to determine the solubility of this compound in their laboratories. The provided protocols and data presentation formats are designed to ensure consistency and comparability of results across different experimental setups.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property in the field of drug development and chemical process design. For a compound like this compound, understanding its solubility in different organic solvents is essential for various applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Crystallization: Developing efficient crystallization processes for purification and formulation.

-

Formulation: Designing stable and effective drug delivery systems.

-

Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC and spectroscopy.

Phenolic compounds, in general, exhibit a wide range of solubilities in organic solvents, largely dependent on the polarity of both the solute and the solvent.[1][2] The interplay of the hydroxyl group's hydrogen bonding capability and the nonpolar character of the tert-butyl and bromo-substituted benzene ring in this compound will dictate its solubility profile.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported. To facilitate and standardize future research, the following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimental Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Chloroform | |||

| Toluene | |||

| n-Heptane |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3][4] The following protocol provides a detailed methodology for its application to this compound.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Gravimetric Analysis (Optional but Recommended): Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid. This provides a direct measure of the mass of dissolved solute.

-

Quantitative Analysis: Alternatively, dilute the filtered solution to a suitable concentration and analyze it using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable standard curve) to determine the concentration of this compound.

-

Data Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Replicates: Perform the experiment in triplicate for each solvent and temperature to ensure the reproducibility of the results.

Visualizing Experimental and Theoretical Frameworks

To further aid in the understanding of the experimental process and the factors governing solubility, the following diagrams are provided.

References

- 1. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Repository :: Login [bibliotecadigital.ipb.pt]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-(tert-butyl)phenol

This technical guide provides a comprehensive overview of 2-Bromo-5-(tert-butyl)phenol, a valuable halogenated phenolic compound. The document details its physicochemical properties, a representative synthetic protocol, and standard characterization techniques. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development who may use this compound as a building block for more complex molecules.

Physicochemical Properties

This compound is a substituted phenol with the chemical formula C₁₀H₁₃BrO.[1][2][3] Its key properties are summarized in the table below, providing essential information for handling, storage, and experimental design.

| Property | Value | Reference |

| IUPAC Name | 2-bromo-5-tert-butylphenol | [1] |

| CAS Number | 20942-68-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₃BrO | [1][2][3][4] |

| Molecular Weight | 229.11 g/mol | [1][3][4] |

| Synonyms | 2-Bromo-5-(1,1-dimethylethyl)phenol, 2-bromo-5-t-butylphenol | [1] |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)Br)O | [1][3] |

| Calculated LogP | 3.45 - 3.9 | [1][5] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1][3] |

| Storage Conditions | Sealed in dry, 2-8°C | [3] |

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of its precursor, 3-(tert-butyl)phenol.[5][6] The hydroxyl group is a strong activating group and an ortho-, para-director. In the case of 3-(tert-butyl)phenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The tert-butyl group at C5 provides steric hindrance, influencing the regioselectivity of the bromination. The position ortho to the hydroxyl group and meta to the tert-butyl group (C2) is a likely site for substitution.

The following protocol is a representative method for the synthesis of this compound, adapted from a similar procedure for the bromination of 3-tert-butylphenol.[6]

Materials:

-

3-(tert-butyl)phenol

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 3-(tert-butyl)phenol (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0°C.

-

Bromination: In a separate container, prepare a solution of bromine (1.0 equivalent) in dichloromethane. Add this bromine solution dropwise to the stirred solution of 3-(tert-butyl)phenol over a period of 1-2 hours, maintaining the temperature at 0°C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the excess bromine by adding saturated aqueous sodium thiosulfate solution until the orange color of the bromine disappears.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexane, to yield pure this compound.

References

- 1. 2-Bromo-5-tert-butylphenol | C10H13BrO | CID 12336218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 20942-68-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. chemscene.com [chemscene.com]

- 4. CAS 20942-68-1 | 2-Bromo-5-tert-butylphenol - Synblock [synblock.com]

- 5. This compound | CAS#:20942-68-1 | Chemsrc [chemsrc.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Electrophilic Bromination of 4-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 4-tert-butylphenol, a key reaction in organic synthesis for the production of valuable intermediates. This document details the underlying mechanisms, regioselectivity, and experimental protocols, presenting quantitative data in a clear, comparative format.

Introduction

The electrophilic aromatic substitution of phenols is a fundamental transformation in organic chemistry. 4-tert-butylphenol is a readily available starting material, and its brominated derivatives, such as 2-bromo-4-tert-butylphenol and 2,6-dibromo-4-tert-butylphenol, serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[1][2] The regiochemical outcome of the bromination is governed by the electronic effects of the hydroxyl group and the steric hindrance imparted by the bulky tert-butyl group.

Reaction Mechanism and Regioselectivity

The hydroxyl group of 4-tert-butylphenol is a strongly activating, ortho,para-directing group due to the resonance delocalization of its lone pair of electrons into the aromatic ring. This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack.[3][4] The para position is blocked by the tert-butyl group, thus directing the incoming electrophile, the bromine cation (Br+), primarily to the ortho positions.[3]

The bulky tert-butyl group introduces significant steric hindrance, which can influence the degree of substitution. Monobromination occurs preferentially at one of the ortho positions. Under more forcing conditions or with an excess of the brominating agent, disubstitution can occur to yield 2,6-dibromo-4-tert-butylphenol.[5]

Experimental Protocols and Quantitative Data

The synthesis of brominated 4-tert-butylphenol derivatives can be achieved through various methods. The choice of brominating agent and reaction conditions dictates the product distribution and yield.

Monobromination to 2-bromo-4-tert-butylphenol

A common method for the selective synthesis of 2-bromo-4-tert-butylphenol involves the dropwise addition of bromine to a solution of 4-tert-butylphenol in a suitable solvent at low temperatures.[6]

Experimental Protocol:

-

Dissolve 4-tert-butylphenol in a 1:1 (v/v) mixture of chloroform and carbon tetrachloride.

-

Cool the solution to 0°C under a nitrogen atmosphere.

-

Slowly add a solution of bromine in chloroform dropwise over a period of 2 hours until a faint red color persists.

-

Purge the reaction mixture with nitrogen overnight to remove excess bromine.

-

Dilute the mixture with dichloromethane and wash sequentially with 1% aqueous sodium thiosulfate solution and saturated brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.

| Parameter | Value | Reference |

| Starting Material | 4-tert-butylphenol | [6] |

| Brominating Agent | Bromine (Br₂) | [6] |

| Solvent | Chloroform:Carbon Tetrachloride (1:1 v/v) | [6] |

| Temperature | 0°C | [6] |

| Reaction Time | >2 hours | [6] |

| Yield | Quantitative | [6] |

| Product | 2-bromo-4-tert-butylphenol | [6] |

Dibromination to 2,6-dibromo-4-tert-butylphenol

The synthesis of 2,6-dibromo-4-tert-butylphenol is typically achieved by the electrophilic bromination of 4-tert-butylphenol under controlled conditions to ensure disubstitution.[5] While specific protocols for this direct transformation from 4-tert-butylphenol are less detailed in the provided results, the general principle involves using a larger stoichiometry of the brominating agent.

| Parameter | Value | Reference |

| Starting Material | 4-tert-butylphenol | [5] |

| Brominating Agent | Bromine (Br₂) or other sources | [5] |

| Purity of Product | 99% min | [5] |

| Melting Point | 70-71°C | [5] |

| Product | 2,6-dibromo-4-tert-butylphenol | [5] |

Experimental Workflow

The following diagram illustrates a typical workflow for the electrophilic bromination of 4-tert-butylphenol.

References

An In-depth Technical Guide to 2-Bromo-5-(tert-butyl)phenol: Synthesis, Properties, and Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-(tert-butyl)phenol, a halogenated aromatic organic compound. While specific historical records of its initial discovery and dedicated applications are not extensively documented in publicly accessible literature, this document consolidates available data on its chemical and physical properties, outlines a detailed experimental protocol for its synthesis based on established chemical principles, and situates the compound within the broader context of brominated phenols and their more extensively studied isomers.

Introduction and Physicochemical Properties

This compound, with the CAS number 20942-68-1, is a substituted phenol featuring a bromine atom ortho to the hydroxyl group and a tert-butyl group in the meta position.[1][2][3][4][5][6] Its structure lends it to potential applications as an intermediate in organic synthesis, particularly in the development of more complex molecules where regioselective functionalization of a phenol ring is required.[7] The tert-butyl group can act as a bulky directing group, influencing the position of subsequent chemical modifications.[8]

The physicochemical properties of this compound are summarized in the table below, compiled from various chemical databases and suppliers.[1][2][3][4][5][6]

| Property | Value |

| CAS Number | 20942-68-1 |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Bromo-5-tert-butylphenol, Phenol, 2-bromo-5-(1,1-dimethylethyl)- |

| Appearance | White crystalline solid or oil |

| SMILES | CC(C)(C)c1cc(O)c(Br)cc1 |

| InChI Key | KSYHPGHAMBDJLG-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via electrophilic bromination of 3-(tert-butyl)phenol.

Materials:

-

3-(tert-butyl)phenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(tert-butyl)phenol (1 equivalent) in anhydrous acetonitrile (approximately 5-10 mL per gram of phenol).

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C.

-

Bromination: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1).

-

Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Work-up:

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the residue, add dichloromethane (DCM) and water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Expected Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Logical and Experimental Workflows

The synthesis of this compound is a straightforward electrophilic aromatic substitution. The logical workflow for its preparation and subsequent use as a potential intermediate is depicted below.

The experimental workflow for the synthesis and purification process is outlined in the following diagram.

Broader Context and Potential Applications

While specific applications of this compound are not well-documented, the broader class of tert-butyl phenols is of significant industrial importance, with applications as antioxidants, UV stabilizers, and as precursors in the manufacturing of various materials.[8][10] For instance, 2,4-di-tert-butylphenol, a closely related isomer, is known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[11] The presence of the bulky tert-butyl groups in these compounds is thought to contribute to their reactivity and ability to interact with biological molecules.[11]

The bromine atom in this compound introduces a site for further chemical modification through reactions such as cross-coupling (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the synthesis of complex organic molecules for pharmaceuticals and materials science. It can also be a precursor for Grignard reagents or be displaced in nucleophilic aromatic substitution reactions under certain conditions.

Given the known biological activities of other substituted phenols, it is plausible that this compound could be investigated for similar properties. However, it is important to note that the introduction of a bromine atom can significantly alter the toxicological profile of a molecule.[1] Therefore, any potential application would require thorough toxicological evaluation.

Conclusion

This compound is a readily synthesizable organic compound with well-defined physicochemical properties. While its specific history of discovery and dedicated applications are not prominent in the scientific literature, its chemical structure suggests its utility as a valuable intermediate in organic synthesis. The provided experimental protocol, based on established methodologies for the bromination of phenols, offers a reliable pathway for its preparation. Future research into the biological activities and material science applications of this compound could reveal novel uses, expanding upon the well-established importance of the broader class of substituted phenols. Researchers and drug development professionals may find this compound to be a useful building block in the design and synthesis of new chemical entities.

References

- 1. 2-Bromo-5-tert-butylphenol | C10H13BrO | CID 12336218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:20942-68-1 | Chemsrc [chemsrc.com]

- 3. This compound | CAS 20942-68-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound | 20942-68-1 [chemicalbook.com]

- 5. CAS 20942-68-1 | 2-Bromo-5-tert-butylphenol - Synblock [synblock.com]

- 6. 20942-68-1|this compound|BLD Pharm [bldpharm.com]

- 7. chembk.com [chembk.com]

- 8. scientificupdate.com [scientificupdate.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Note and Protocol: Synthesis of 2-Bromo-4-(tert-butyl)phenol

Abstract

This document provides a detailed protocol for the synthesis of 2-bromo-4-(tert-butyl)phenol via the electrophilic bromination of 4-tert-butylphenol. This reaction is a classic example of electrophilic aromatic substitution on an activated phenol ring. The hydroxyl group of 4-tert-butylphenol is a strong activating group, directing the incoming electrophile (bromine) to the ortho positions. With the para position blocked by the bulky tert-butyl group, bromination occurs selectively at the 2-position. This application note includes a summary of reaction parameters, a detailed experimental protocol, and a workflow diagram for researchers in organic synthesis and drug development.

Introduction

Phenolic compounds are important structural motifs in a wide range of pharmaceuticals and functional materials. The selective functionalization of the phenol ring allows for the fine-tuning of their biological and chemical properties. The bromination of phenols is a fundamental transformation that introduces a versatile handle for further chemical modifications, such as cross-coupling reactions.

The synthesis of brominated 4-tert-butylphenol derivatives is of interest due to their potential applications as intermediates in the preparation of more complex molecules. The tert-butyl group provides steric bulk and influences the electronic properties of the aromatic ring. This protocol details a reliable method for the regioselective monobromination of 4-tert-butylphenol to yield 2-bromo-4-(tert-butyl)phenol.

A Note on Regioselectivity: The hydroxyl group of a phenol is a powerful ortho-, para-directing group in electrophilic aromatic substitution. In 4-tert-butylphenol, the para position is occupied by the tert-butyl group. Consequently, electrophilic attack by bromine is directed to the positions ortho to the hydroxyl group (C2 and C6), leading to the formation of 2-bromo-4-(tert-butyl)phenol. The synthesis of 2-Bromo-5-(tert-butyl)phenol, the isomer with the bromo and tert-butyl groups in a meta-relationship to each other, would necessitate a different starting material, such as 3-tert-butylphenol.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 4-tert-butylphenol | N/A |

| Product | 2-bromo-4-(tert-butyl)phenol | N/A |

| Molecular Formula (Product) | C₁₀H₁₃BrO | [1][2] |

| Molecular Weight (Product) | 229.11 g/mol | [1][3] |

| Brominating Agent | Bromine (Br₂) or Sodium Bromide/Sodium Chlorite | [4][5] |

| Solvent | Dichloromethane or Acetic Acid/Water | [4][5] |

| Reaction Temperature | 0 °C to Room Temperature | [4][5] |

| Reaction Time | 1 - 8 hours | [4][5] |

| Typical Yield | ~76% - 97% | [4][5] |

| Purity (Product) | >97% | [5][6] |

| Appearance (Product) | White crystalline solid or oil | [5] |

| Melting Point (Product) | 51 °C | [6] |

Experimental Protocols

This section details two common protocols for the bromination of 4-tert-butylphenol.

Protocol 1: Bromination using Elemental Bromine

This protocol is adapted from a procedure for the bromination of a similar substituted phenol.[4]

Materials:

-

4-tert-butylphenol

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), dry

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethanol

-

Water

Equipment:

-

Three-necked round-bottomed flask

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Gas inlet and outlet (connected to a trap containing NaOH solution)

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Set up a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, a gas inlet, a pressure-equalizing dropping funnel, and a gas outlet connected to a sodium hydroxide trap.

-

Charge the flask with 4-tert-butylphenol (1.0 eq) and dry dichloromethane.

-

In the dropping funnel, prepare a solution of bromine (1.1 eq) in dry dichloromethane.

-

Immerse the reaction flask in an ice-water bath and begin stirring.

-

Add the bromine solution dropwise to the stirred solution of 4-tert-butylphenol over a period of 1 hour.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 20 minutes.

-

Slowly add saturated aqueous sodium sulfite solution at 0 °C to quench the excess bromine. Continue stirring until the orange color of bromine disappears.

-

Transfer the mixture to a separatory funnel containing saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude product from an ethanol-water mixture to yield pure 2-bromo-4-(tert-butyl)phenol.[4]

Protocol 2: Bromination using Sodium Bromide and Sodium Chlorite

This protocol provides an alternative to using elemental bromine.[5]

Materials:

-

4-tert-butylphenol

-

Acetic acid

-

Water

-

Sodium bromide (NaBr)

-

10% Sodium chlorite (NaClO₂) solution

Equipment:

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

Dissolve 4-tert-butylphenol (1.0 mol) in 300-500 mL of acetic acid at room temperature.

-

Add 150-250 mL of water and stir the mixture well.

-

Add sodium bromide (1.01 mol) to the solution.

-

Slowly add 10% sodium chlorite solution dropwise over 1-2 hours while stirring at room temperature.

-

After the addition is complete, continue to stir the reaction mixture for 4-8 hours at room temperature.

-

The product can then be isolated through standard work-up procedures such as extraction and purification by crystallization or chromatography. This method has been reported to yield the product with over 99% conversion and 97% yield.[5]

Mandatory Visualization

Caption: Workflow for the synthesis of 2-bromo-4-(tert-butyl)phenol.

References

- 1. 2-Bromo-5-tert-butylphenol | C10H13BrO | CID 12336218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 20942-68-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. chemscene.com [chemscene.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-BROMO-4-TERT-BUTYLPHENOL | 2198-66-5 [m.chemicalbook.com]

- 6. 2-Bromo-4-tert-butylphenol | 2198-66-5 [sigmaaldrich.com]

detailed experimental protocol for 2-Bromo-5-(tert-butyl)phenol synthesis

This document provides a detailed experimental protocol for the synthesis of 2-Bromo-5-(tert-butyl)phenol, a valuable intermediate in the development of novel pharmaceutical compounds and other specialty chemicals. The protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

This compound is an aromatic compound containing a hydroxyl, a bromo, and a tert-butyl group. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. The synthesis described herein involves the electrophilic bromination of 3-(tert-butyl)phenol. The hydroxyl group is a strong activating and ortho-, para-directing group, while the tert-butyl group at the meta position sterically influences the regioselectivity of the bromination, favoring the formation of the 2-bromo isomer.

Reaction Scheme

Experimental Protocol

This protocol is adapted from a reliable procedure for the bromination of a similar substituted phenol.

Materials and Equipment

-

Reagents:

-

3-(tert-butyl)phenol (C₁₀H₁₄O)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes and Ethyl acetate for chromatography (if required)

-

-

Equipment:

-

Three-necked round-bottomed flask

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Gas inlet/outlet (for inert atmosphere)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or distillation (optional)

-

Standard laboratory glassware

-

Procedure

-

Reaction Setup:

-

In a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a gas inlet, dissolve 3-(tert-butyl)phenol (1.0 eq) in anhydrous dichloromethane (approx. 5-10 mL per gram of phenol).

-

Flush the flask with an inert gas (e.g., nitrogen or argon).

-

Cool the flask to 0 °C using an ice-water bath.

-

-

Addition of Bromine:

-

In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of anhydrous dichloromethane.

-

Add the bromine solution dropwise to the stirred solution of 3-(tert-butyl)phenol over a period of 1-2 hours, maintaining the reaction temperature at 0 °C. The reaction mixture will typically change color as the bromine is consumed.

-

-

Reaction Monitoring and Quenching:

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional 30-60 minutes.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Slowly add saturated aqueous sodium sulfite solution to the reaction mixture at 0 °C with vigorous stirring to quench any unreacted bromine. Continue adding until the reddish-brown color of bromine disappears.

-

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any liberated HBr.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by distillation under reduced pressure, depending on the physical state and purity of the crude material.

-

Characterization

The identity and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 3-(tert-butyl)phenol |

| Molecular Weight | 150.22 g/mol |

| Reagent | Bromine |

| Molecular Weight | 159.81 g/mol |

| Product | This compound |

| Molecular Weight | 229.11 g/mol [1] |

| Stoichiometry | |

| 3-(tert-butyl)phenol | 1.0 eq |

| Bromine | 1.05 eq |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Reaction Temperature | 0 °C |

| Expected Yield | 70-85% (based on similar reactions) |

| Purity (after purification) | >98% |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

-

The reaction may be exothermic. Maintain proper temperature control, especially during the addition of bromine.

-

The work-up procedure involves the generation of gas (CO₂ from bicarbonate wash). Ensure adequate venting of the separatory funnel.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-5-(tert-butyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable for the synthesis of biaryl and substituted aromatic compounds, which are key structural motifs in many pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] 2-Bromo-5-(tert-butyl)phenol is a useful building block, and its derivatization via Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to diverse molecular architectures for screening and development in various research areas, including drug discovery.[5][6]

These application notes provide a comprehensive guide for performing the Suzuki coupling reaction with this compound, including detailed experimental protocols, a summary of typical reaction conditions, and troubleshooting advice. The provided protocols are based on established methodologies for similar aryl bromides and serve as a robust starting point for reaction optimization.[7][8][9]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three primary steps:

-

Oxidative Addition: The aryl bromide (this compound) reacts with the active Pd(0) catalyst.

-

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[10][11][12]

Data Presentation: Typical Conditions for Suzuki Coupling of Aryl Bromides

While specific data for this compound is not extensively published, the following table summarizes effective conditions reported for structurally similar aryl bromides. These conditions provide a strong foundation for optimizing the reaction of this compound.

| Aryl Bromide (Example) | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromoaniline derivatives | Phenylboronic acid | Pd(dppf)Cl₂ (5) | dppf (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | ~11-95 |

| Ortho-bromoanilines | Various boronic esters | CataCXium A Pd G3 (10) | - | Cs₂CO₃ (2) | 2-MeTHF/H₂O | 80 | 16 | 51-95 |

| 5-Bromonicotinic Acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME | 80 | 12 | High |

| 2-Bromothiophene derivatives | Arylboronic acids | Pd(PPh₃)₄ (1-5) | - | K₂CO₃ or K₃PO₄ (2-3) | Dioxane/H₂O (4:1) | 80-100 | 12-24 | Good to Excellent |

| General Aryl Bromides | Arylboronic acids | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | High |

Experimental Protocols

The following protocols are generalized starting points for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acids to achieve optimal yields.

Protocol 1: General Suzuki Coupling using a Palladium-Phosphine Catalyst

This protocol employs a commonly used and commercially available palladium catalyst.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or boronic ester (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[8][13]

Protocol 2: Ligand-Free Suzuki Coupling

In some cases, a ligand-free system can be effective and offers a more cost-effective approach.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Potassium carbonate (K₂CO₃) (2 equiv)

-

Dimethylformamide (DMF)

-

Reaction vessel

-

Inert atmosphere

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, potassium carbonate, and palladium(II) acetate.

-

Purge the vessel with an inert gas.

-

Add DMF as the solvent.

-

Heat the mixture to 110 °C and stir.[1]

-

Monitor the reaction by TLC or LC-MS.

-

Follow the workup and purification steps outlined in Protocol 1.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for a Suzuki coupling reaction.

Troubleshooting

-

Low or No Conversion:

-

Ensure all reagents and solvents are anhydrous and properly degassed.

-

Increase the reaction temperature or prolong the reaction time.

-

Screen different palladium catalysts, ligands, and bases. The choice of ligand can be critical, especially for challenging substrates.

-

Verify the quality and purity of the boronic acid, as they can degrade upon storage.[12]

-

-

Formation of Side Products:

-

Homo-coupling of the boronic acid: This can sometimes be suppressed by using a different base or solvent system, or by adding the boronic acid portion-wise.

-

Protodeboronation: This can be minimized by ensuring strictly anhydrous and anaerobic conditions.

-

Phenol coupling: The presence of the unprotected phenol may lead to side reactions. If this is observed, protection of the hydroxyl group may be necessary.

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

-

Many organic solvents are flammable and should be handled with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of novel compounds for further investigation.

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. benchchem.com [benchchem.com]

Application Notes: 2-Bromo-5-(tert-butyl)phenol as a Versatile Building Block for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(tert-butyl)phenol is a substituted aromatic compound that holds significant potential as a versatile building block in the synthesis of pharmaceutical intermediates. Its unique substitution pattern, featuring a reactive bromine atom, a sterically hindering tert-butyl group, and a nucleophilic hydroxyl group, allows for a variety of chemical transformations. This application note provides a detailed protocol for a representative synthesis of a benzofuran derivative, a common scaffold in many biologically active compounds, using this compound as the starting material.

Strategic Importance in Medicinal Chemistry

The tert-butyl group in this compound can enhance the lipophilicity of a target molecule, a critical parameter for drug absorption and distribution. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse functionalities. The phenolic hydroxyl group can be readily alkylated or acylated to generate a wide range of ethers and esters.

Synthesis of a 6-(tert-butyl)benzofuran Intermediate

This section outlines a two-step synthetic protocol for the preparation of a 6-(tert-butyl)benzofuran-3(2H)-one intermediate, a key precursor for various substituted benzofurans. The synthesis involves an initial O-alkylation of this compound with ethyl chloroacetate, followed by an intramolecular Heck cyclization.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-bromo-5-(tert-butyl)phenoxy)acetate

-

To a stirred solution of this compound (1.0 eq) in anhydrous acetone (10 mL/mmol), add potassium carbonate (2.0 eq).

-

Add ethyl chloroacetate (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 2-(2-bromo-5-(tert-butyl)phenoxy)acetate as a pale yellow oil.

Step 2: Synthesis of 6-(tert-butyl)benzofuran-3(2H)-one

-

In a sealable reaction vessel, dissolve ethyl 2-(2-bromo-5-(tert-butyl)phenoxy)acetate (1.0 eq) in anhydrous dimethylformamide (DMF) (15 mL/mmol).

-

Add palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and triethylamine (3.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Seal the vessel and heat the reaction mixture to 120 °C for 18 hours.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the residue by flash chromatography on silica gel (hexane/ethyl acetate) to yield 6-(tert-butyl)benzofuran-3(2H)-one as a white solid.

Data Presentation

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (HPLC) |

| 1 | Ethyl 2-(2-bromo-5-(tert-butyl)phenoxy)acetate | This compound | K₂CO₃, Ethyl chloroacetate | Acetone | 85 | >98% |

| 2 | 6-(tert-butyl)benzofuran-3(2H)-one | Ethyl 2-(2-bromo-5-(tert-butyl)phenoxy)acetate | Pd(OAc)₂, PPh₃, Et₃N | DMF | 72 | >97% |